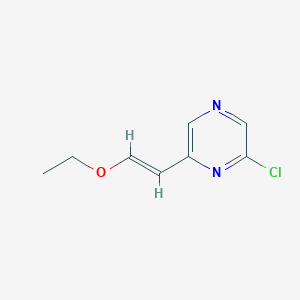
Onitin 2'-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Onitin 2’-O-glucoside can be synthesized through enzymatic glycosylation, where enzymes catalyze the attachment of glucose to the aglycone (non-sugar) part of the molecule . This method is preferred due to its specificity and efficiency in producing high yields of the desired glucoside.
Industrial Production Methods: Industrial production of Onitin 2’-O-glucoside involves the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Onitin 2’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Onitin 2’-O-glucoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Onitin 2’-O-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . Additionally, it may inhibit pro-inflammatory cytokines, reducing inflammation .
Comparison with Similar Compounds
Onitin 2’-O-glucoside is unique due to its specific glycosylation pattern, which distinguishes it from other similar compounds. Some of the similar compounds include:
Onitin: A related sesquiterpenoid with similar biological activities.
Onitisin: Another glucoside with a different glycosylation pattern.
Pterosin A: A sesquiterpenoid with distinct structural features and biological activities.
These compounds share some common properties but differ in their specific molecular structures and biological effects, highlighting the uniqueness of Onitin 2’-O-glucoside .
Properties
Molecular Formula |
C21H30O8 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1 |
InChI Key |
IXDYXCFZRYXQBB-JQAJVKEVSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
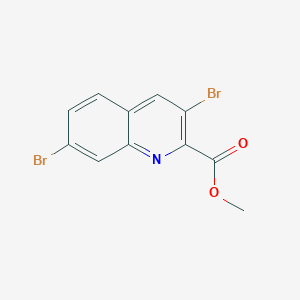
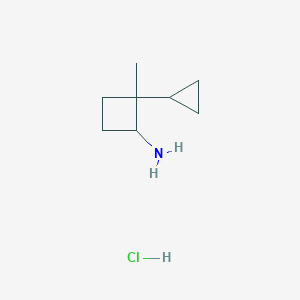
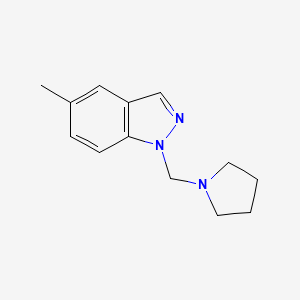
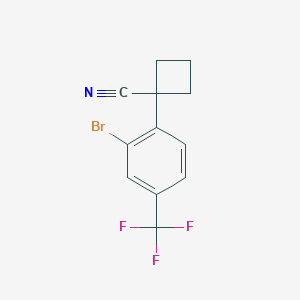
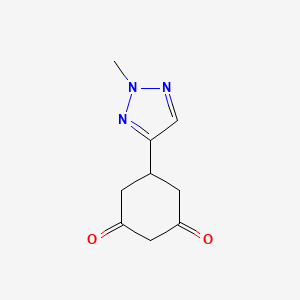
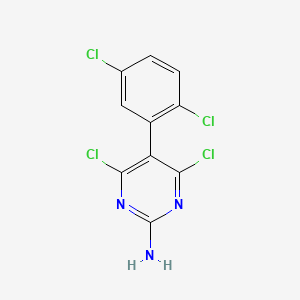
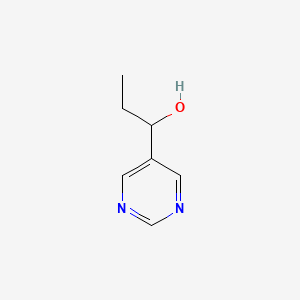
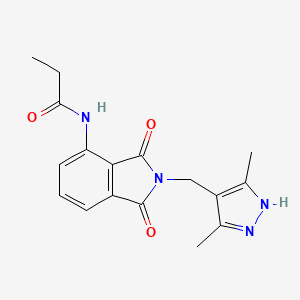
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)
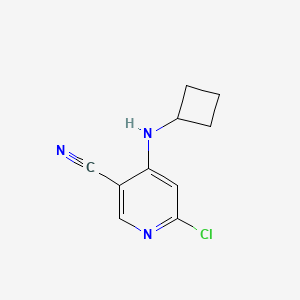
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
